Escaline vs. Mescaline: 5-HT2A Receptor Binding Affinity — In Vitro Comparison
In vitro receptor binding studies demonstrate that Escaline binds to the serotonin 5-HT2A receptor with a Ki of 216.0 nM [1]. This value represents a quantifiable differentiation from the parent compound mescaline. Although mescaline's 5-HT2A Ki is reported in the micromolar range (approximately 2-10 µM depending on assay conditions), the precise Ki for mescaline from the same study series is not collocated in the primary dataset; the 216 nM value for Escaline establishes its higher receptor affinity at the primary target mediating psychedelic activity [1].
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 216.0 nM [Ki] |
| Comparator Or Baseline | Mescaline (3,4,5-trimethoxyphenethylamine); reported Ki values in literature range from 2-10 µM; exact matched-condition value not available from same source |
| Quantified Difference | Escaline exhibits nanomolar affinity while mescaline exhibits micromolar affinity; potency difference approximately 5- to 8-fold greater agonist activity at 5-HT2A receptor [1] |
| Conditions | In vitro radioligand displacement assay at human 5-HT2A receptor |
Why This Matters
Higher 5-HT2A receptor affinity enables the use of lower mass quantities in experimental protocols, reducing compound consumption and cost per assay.
- [1] NCATS Inxight Drugs. Escaline hydrochloride — Pharmacology Targets. National Center for Advancing Translational Sciences. View Source
